molecular formula C26H24ClN3O3S2 B6111227 4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE

4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE

Cat. No.: B6111227
M. Wt: 526.1 g/mol
InChI Key: JUJSFNZFXHRAIB-UHFFFAOYSA-N
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Description

4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core and piperazine moiety make it particularly versatile for various applications in medicinal chemistry.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S2/c1-2-19-9-11-25(34-19)24-17-22(21-16-18(27)8-10-23(21)28-24)26(31)29-12-14-30(15-13-29)35(32,33)20-6-4-3-5-7-20/h3-11,16-17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSFNZFXHRAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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